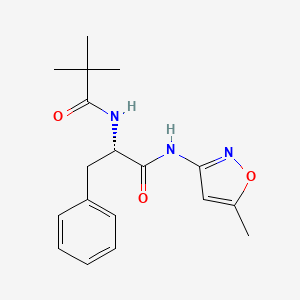
Nalpha-(2,2-dimethylpropanoyl)-N-(5-methyl-1,2-oxazol-3-yl)-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(1-((5-Methylisoxazol-3-yl)amino)-1-oxo-3-phenylpropan-2-yl)pivalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a 5-methylisoxazole ring, a phenyl group, and a pivalamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-((5-Methylisoxazol-3-yl)amino)-1-oxo-3-phenylpropan-2-yl)pivalamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 5-methylisoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenyl group: This step often involves coupling reactions such as Suzuki or Heck coupling.
Introduction of the pivalamide moiety: This can be done through amidation reactions using pivaloyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-((5-Methylisoxazol-3-yl)amino)-1-oxo-3-phenylpropan-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(S)-N-(1-((5-Methylisoxazol-3-yl)amino)-1-oxo-3-phenylpropan-2-yl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(1-((5-Methylisoxazol-3-yl)amino)-1-oxo-3-phenylpropan-2-yl)pivalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(5-Methylisoxazol-3-yl)methyl]piperazine: A compound with a similar isoxazole ring but different functional groups.
(5-Methylisoxazol-3-yl)methanol: Another compound with the same isoxazole ring but different substituents.
Uniqueness
(S)-N-(1-((5-Methylisoxazol-3-yl)amino)-1-oxo-3-phenylpropan-2-yl)pivalamide is unique due to its combination of a 5-methylisoxazole ring, a phenyl group, and a pivalamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H23N3O3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-[(2S)-1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxo-3-phenylpropan-2-yl]propanamide |
InChI |
InChI=1S/C18H23N3O3/c1-12-10-15(21-24-12)20-16(22)14(19-17(23)18(2,3)4)11-13-8-6-5-7-9-13/h5-10,14H,11H2,1-4H3,(H,19,23)(H,20,21,22)/t14-/m0/s1 |
InChI Key |
OWUNZRKOGZCVRN-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C(C)(C)C |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


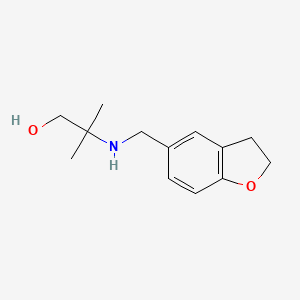
![8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14903145.png)
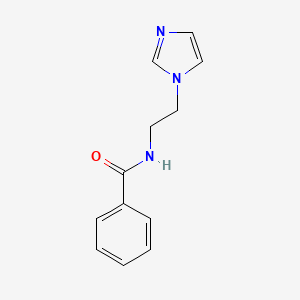
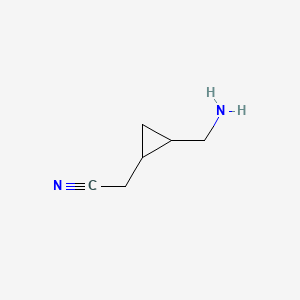
![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
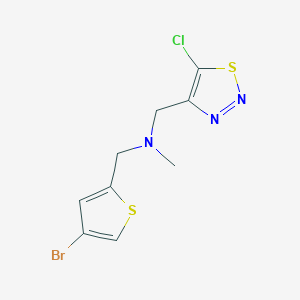
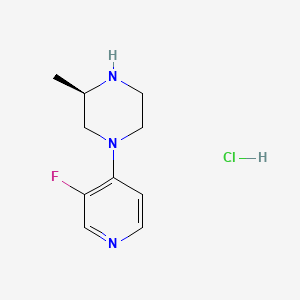
![[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14903189.png)

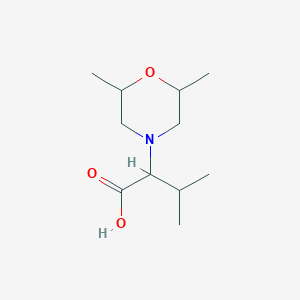
![(4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone)](/img/structure/B14903197.png)
![n-(1h-Benzo[d]imidazol-2-yl)-2-methoxyacetamide](/img/structure/B14903202.png)
![4-cyclohexyl-11-methyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14903204.png)

